

A Comprehensive Technical Guide to Z-D-Glu-OBzl: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Glu-OBzl

Cat. No.: B554518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of N- α -Benzylloxycarbonyl-D-glutamic acid α -benzyl ester, commonly known as **Z-D-Glu-OBzl**. This document consolidates critical information on its nomenclature, chemical and physical properties, and its significant applications in peptide synthesis and neuroscience research. Detailed experimental protocols and a summary of its known biological interactions are presented to support its use in laboratory and drug development settings.

Nomenclature and Identification

Z-D-Glu-OBzl is a protected amino acid derivative widely used in chemical synthesis. Its systematic and alternative names, along with key identifiers, are crucial for accurate sourcing and documentation in research.

A comprehensive list of synonyms and alternative names for **Z-D-Glu-OBzl** includes:

- Cbz-D-Glu-OBzl[1]
- N-Cbz-D-glutamic acid alpha-benzyl ester[1]
- (4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid[1]
- alpha-Benzyl N-(benzylloxycarbonyl)-D-glutamate[1]

- N-[(Phenylmethoxy)carbonyl]-D-glutamic Acid 1-(Phenylmethyl) Ester[1]
- (R)-5-(Benzyl)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
- 1-Benzyl N-Carbobenzoxy-D-glutamate
- Z-D-Glu-OBn
- Cbz-D-Glu-OCH₂Ph
- Cbz-D-Glu(OH)-OBzl

The compound is uniquely identified by the following registry numbers:

- CAS Number: 65706-99-2
- PubChem CID: 7018162

Physicochemical Properties

A summary of the key quantitative data for **Z-D-Glu-OBzl** is presented in the table below, providing essential information for experimental design and execution.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₁ NO ₆	
Molecular Weight	371.38 g/mol	
Appearance	White to off-white powder	Chem-Impex
Melting Point	95-105 °C	Chem-Impex
Optical Rotation	[α] ²⁰ /D = +23 ± 2° (c=1 in MeOH)	Chem-Impex
Purity	≥98% (HPLC)	Chem-Impex
Solubility	Soluble in DMSO (≥ 200 mg/mL)	MedchemExpress

Applications in Scientific Research

Z-D-Glu-OBzl is a versatile building block, primarily utilized in the fields of peptide chemistry and neuroscience.

Peptide Synthesis

The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the benzyl (Bzl) ester on the alpha-carboxyl group makes **Z-D-Glu-OBzl** a valuable reagent in both solid-phase and solution-phase peptide synthesis. These protecting groups prevent unwanted side reactions during peptide bond formation.

Z-D-Glu-OBzl is employed as a key building block in the synthesis of peptides, which are crucial in drug development and various biochemical studies. It also serves as a highly effective acyl donor in enzymatic peptide synthesis. Furthermore, it is used as a starting material (educt) for the γ -modification of glutamic acid to obtain acid-labile γ -carboxyl protecting groups like 1- and 2-adamantyl esters.

Neuroscience Research

Given that it is a derivative of glutamic acid, a primary excitatory neurotransmitter in the central nervous system, **Z-D-Glu-OBzl** and related compounds are utilized in neuroscience research. Studies in this area focus on understanding neurotransmitter pathways and the role of glutamate in brain function. The compound is also explored for its potential in creating new medications, particularly those targeting neurological disorders. Its structural similarity to natural amino acids, combined with enhanced properties, makes it a candidate for the design of novel therapeutic agents.

Experimental Protocols

Detailed methodologies are essential for the successful application of **Z-D-Glu-OBzl** in research. Below are representative protocols for its use in peptide synthesis.

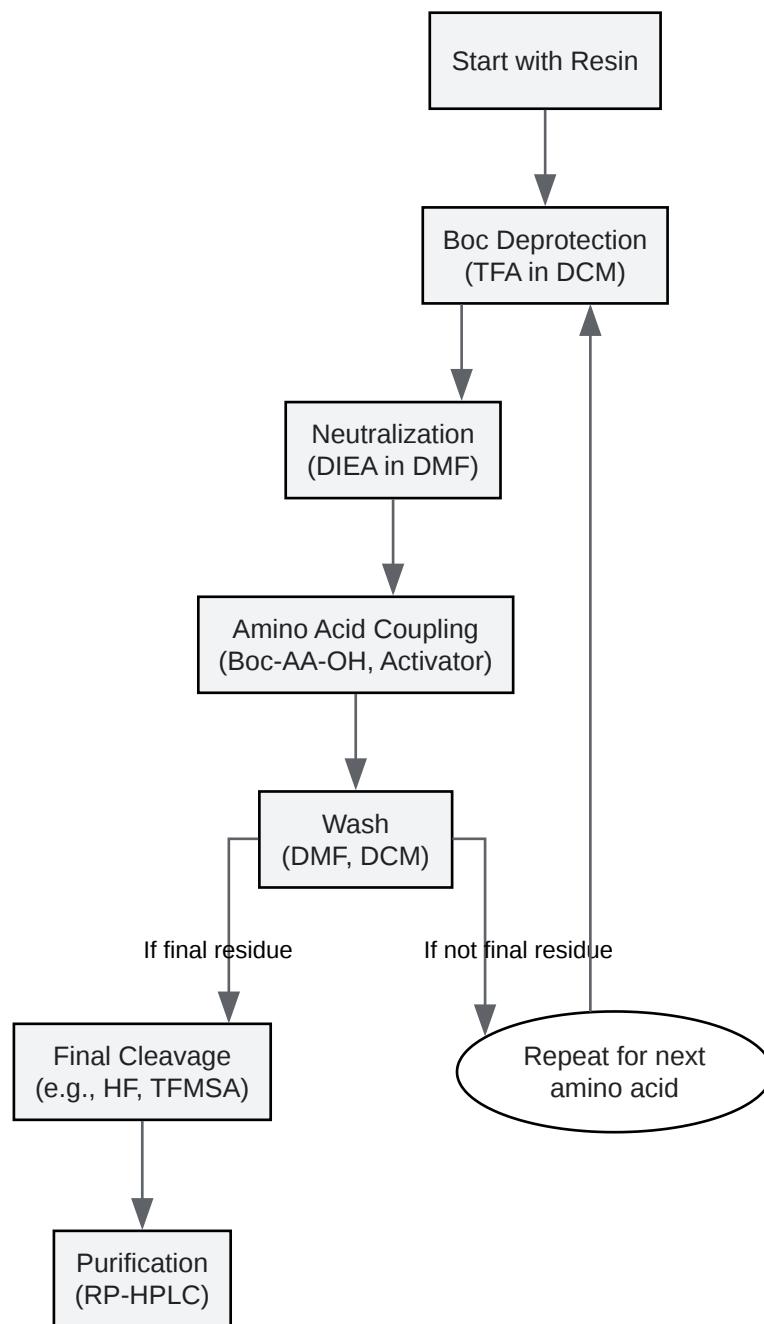
Solution-Phase Peptide Coupling

This protocol outlines a standard procedure for forming a dipeptide using **Z-D-Glu-OBzl** in solution.

Materials:

- **Z-D-Glu-OBzl**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- Triethylamine (TEA) or N-methylmorpholine (NMM)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- 10% aqueous potassium bisulfate (KHSO₄)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:


- Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add TEA (1.0 equivalent) dropwise and stir for 15 minutes.
- Activation of **Z-D-Glu-OBzl**: In a separate flask, dissolve **Z-D-Glu-OBzl** (1.0 equivalent) and HOBr (1.0 equivalent) in anhydrous DCM.
- Coupling Reaction: Add the neutralized amino acid ester solution to the **Z-D-Glu-OBzl** solution. To this mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

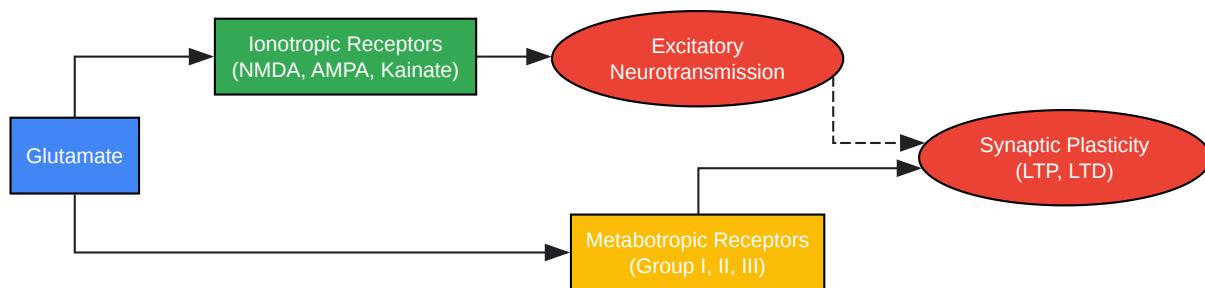
- Work-up:
 - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
 - Wash the filtrate successively with 10% aqueous KHSO_4 , saturated aqueous NaHCO_3 , and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 .
 - Filter and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Solid-Phase Peptide Synthesis (Boc Chemistry)

While a direct protocol for **Z-D-Glu-OBzl** in modern Fmoc-SPPS is less common due to the lability of the Z-group to the piperidine used for Fmoc removal, related compounds with Boc protection are standard. The following is an adapted protocol for incorporating a glutamic acid derivative with a benzyl ester side-chain protection, as is the case with Z-D-Glu(OBzl)-OH, in Boc-SPPS.

Workflow for Boc-SPPS:

[Click to download full resolution via product page](#)


Caption: General workflow for Boc solid-phase peptide synthesis.

Signaling Pathways and Biological Interactions

The role of **Z-D-Glu-OBzI** in specific signaling pathways is an area of ongoing investigation. As a derivative of D-glutamic acid, its potential interactions are primarily inferred from the known functions of glutamate receptors in the central nervous system.

Glutamate is the principal excitatory neurotransmitter and its receptors are categorized into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. Group I mGluRs, in particular, are involved in hippocampal long-term depression (LTD) and are regulated by interactions with PDZ domain-containing proteins. While direct evidence of **Z-D-Glu-OBzI** modulating these pathways is not yet established, its use in developing neuroprotective agents suggests a potential to influence glutamate-mediated neurotransmission and synaptic plasticity.

Logical Relationship of Glutamate Receptor Signaling:

[Click to download full resolution via product page](#)

Caption: Simplified overview of glutamate receptor signaling pathways.

Further research is required to elucidate the precise mechanisms by which **Z-D-Glu-OBzI** or peptides derived from it may interact with these or other signaling cascades to exert neuroprotective or other biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](http://benchchem.com)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Z-D-Glu-OBzI: Synonyms, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b554518#synonyms-and-alternative-names-for-z-d-glu-obzl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com